ATG4B Inhibition Potency: MJO445 vs. Lead Compound NSC185058
The target compound (MJO445) demonstrates markedly greater potency against ATG4B compared to the earlier lead compound NSC185058. MJO445 exhibits an IC50 value of 12.7 µM in biochemical assays . In contrast, NSC185058 shows an IC50 of 51 µM for inhibiting ATG4B cleavage of LC3B-GST [1]. This represents a 4-fold improvement in potency for MJO445 over the comparator.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12.7 µM |
| Comparator Or Baseline | NSC185058: 51 µM |
| Quantified Difference | 4-fold lower IC50 |
| Conditions | Biochemical assay for ATG4B cleavage of LC3B-GST |
Why This Matters
This substantial increase in potency provides a more effective tool for researchers studying autophagy and developing ATG4B-targeted therapies for glioblastoma.
- [1] Cayman Chemical. (n.d.). NSC 185058 Product Information. View Source
